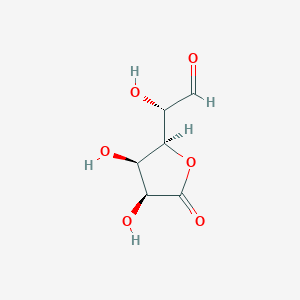![molecular formula C7H7N3O B15203806 Isoxazolo[5,4-b]pyridine-3-methanamine](/img/structure/B15203806.png)
Isoxazolo[5,4-b]pyridine-3-methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoxazolo[5,4-b]pyridine-3-methanamine is a heterocyclic compound characterized by a fused isoxazole and pyridine ring system. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, agrochemistry, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of isoxazolo[5,4-b]pyridine derivatives typically involves the reaction of 5-aminoisoxazoles with 1,3-dielectrophiles. One common method includes the use of 5-amino-3-methylisoxazole as a starting material, which undergoes heterocyclization reactions with 1,3-electrophilic agents . Another approach involves the condensation of isatins, 3-methylisoxazol-5-amine, and cyclic enolizable carbonyl compounds in ethylene glycol at 80°C .
Industrial Production Methods
Industrial production methods for isoxazolo[5,4-b]pyridine derivatives are not extensively documented. the use of scalable and eco-friendly synthetic strategies, such as catalyst-free one-pot reactions, is preferred for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
Isoxazolo[5,4-b]pyridine-3-methanamine can undergo various chemical reactions, including:
Reduction: Reduction reactions can modify the electronic properties of the compound, affecting its reactivity and stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various electrophiles and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized isoxazolo[5,4-b]pyridine derivatives .
Applications De Recherche Scientifique
Isoxazolo[5,4-b]pyridine-3-methanamine has a broad range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits various biological activities, including antitumor and pesticidal properties.
Mécanisme D'action
The mechanism of action of isoxazolo[5,4-b]pyridine-3-methanamine involves its interaction with specific molecular targets and pathways. For instance, some derivatives have been studied as inhibitors of cytochrome P450 enzymes, which are involved in the biosynthesis of steroid hormones . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
Comparaison Avec Des Composés Similaires
Isoxazolo[5,4-b]pyridine-3-methanamine can be compared with other similar heterocyclic compounds, such as:
Isoxazolidines: These compounds also contain an isoxazole ring but differ in their ring fusion and substitution patterns.
Indole derivatives: These compounds share some structural similarities but have different biological activities and applications.
This compound stands out due to its unique combination of isoxazole and pyridine rings, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C7H7N3O |
|---|---|
Poids moléculaire |
149.15 g/mol |
Nom IUPAC |
[1,2]oxazolo[5,4-b]pyridin-3-ylmethanamine |
InChI |
InChI=1S/C7H7N3O/c8-4-6-5-2-1-3-9-7(5)11-10-6/h1-3H,4,8H2 |
Clé InChI |
HRLYWEQBASMTOD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(N=C1)ON=C2CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


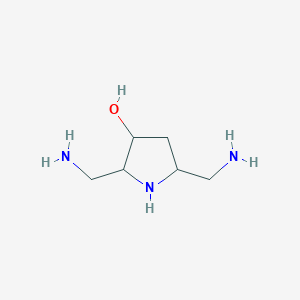
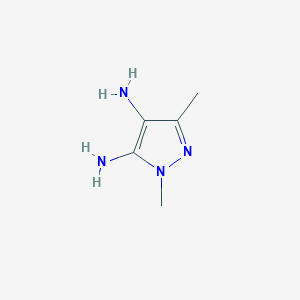

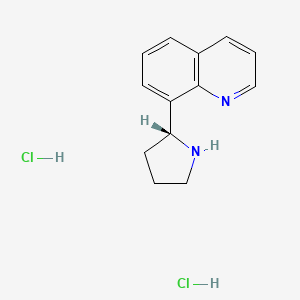
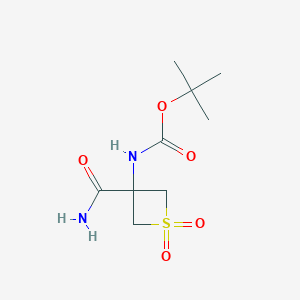
![4-Fluorobenzo[d]oxazole-2-sulfonyl chloride](/img/structure/B15203744.png)
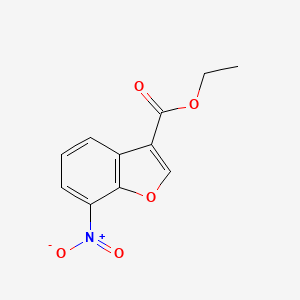
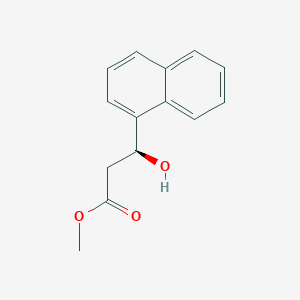
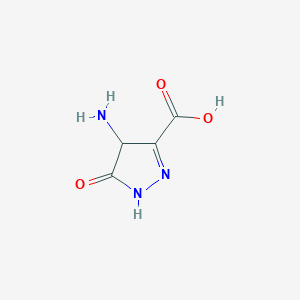
![5-Bromo-3-isopropyl-1h-pyrazolo[3,4-b]pyridine](/img/structure/B15203772.png)


